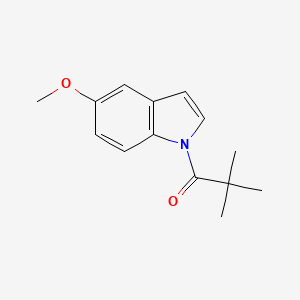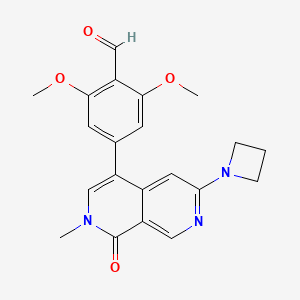![molecular formula C13H7ClN2S B12519192 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile CAS No. 686768-43-4](/img/structure/B12519192.png)
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is a complex organic compound that features a thiazole ring, a benzonitrile group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzonitrile Group: The benzonitrile group is attached via a nucleophilic substitution reaction, where the chlorine atom on the benzene ring is replaced by the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile undergoes several types of chemical reactions:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and various substituted benzonitrile compounds .
Applications De Recherche Scientifique
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Similar in structure but differs in the position of the chlorine atom and the presence of an isothiazolinone ring.
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is unique due to its specific combination of a thiazole ring, ethynyl group, and benzonitrile moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
686768-43-4 |
|---|---|
Formule moléculaire |
C13H7ClN2S |
Poids moléculaire |
258.73 g/mol |
Nom IUPAC |
3-chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7ClN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
Clé InChI |
WJQVDPKXZRFKDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)





![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)


![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
